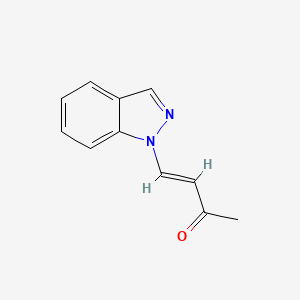![molecular formula C25H25N3O5 B15212309 N-{1-Butylcarbamoyl-2-[5-(4-nitrophenyl)furan-2-yl]vinyl}-4-methylbenzamide](/img/structure/B15212309.png)
N-{1-Butylcarbamoyl-2-[5-(4-nitrophenyl)furan-2-yl]vinyl}-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(Butylamino)-1-(5-(4-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a complex organic compound that features a furan ring substituted with a nitrophenyl group, a butylamino group, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Butylamino)-1-(5-(4-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Attachment of the Butylamino Group: The butylamino group can be attached through nucleophilic substitution reactions, where a butylamine reacts with a suitable leaving group on the furan ring.
Formation of the Benzamide Moiety: The benzamide moiety is typically introduced through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
N-(3-(Butylamino)-1-(5-(4-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the butylamino group can be oxidized under appropriate conditions.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative, while oxidation of the furan ring could lead to furanones or other oxidized products.
科学研究应用
N-(3-(Butylamino)-1-(5-(4-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
作用机制
The mechanism of action of N-(3-(Butylamino)-1-(5-(4-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
N-(3-(Butylamino)-1-(5-(4-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide: shares similarities with other furan-based compounds, such as:
Uniqueness
The uniqueness of N-(3-(Butylamino)-1-(5-(4-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its butylamino and benzamide moieties, in particular, provide unique opportunities for interaction with biological targets and for the development of novel materials.
属性
分子式 |
C25H25N3O5 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC 名称 |
N-[(E)-3-(butylamino)-1-[5-(4-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C25H25N3O5/c1-3-4-15-26-25(30)22(27-24(29)19-7-5-17(2)6-8-19)16-21-13-14-23(33-21)18-9-11-20(12-10-18)28(31)32/h5-14,16H,3-4,15H2,1-2H3,(H,26,30)(H,27,29)/b22-16+ |
InChI 键 |
RJEVELVOTASIMJ-CJLVFECKSA-N |
手性 SMILES |
CCCCNC(=O)/C(=C\C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(C=C3)C |
规范 SMILES |
CCCCNC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


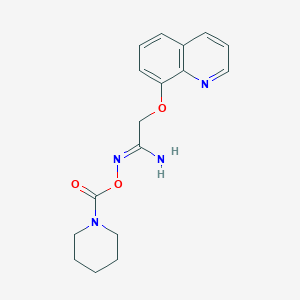

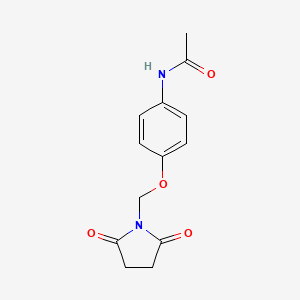
![3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione](/img/structure/B15212272.png)
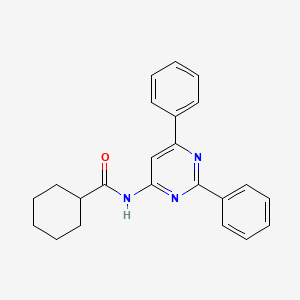
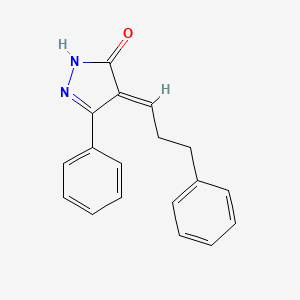


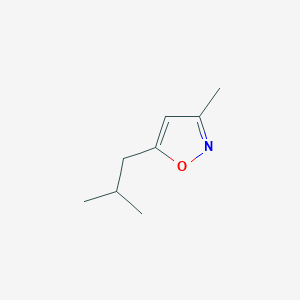
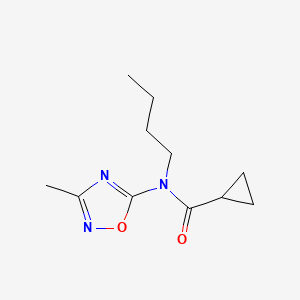
![Ethanol, 2,2'-[(5-amino-6-chloro-4-pyrimidinyl)imino]bis-](/img/structure/B15212329.png)
![4-Bromo-5-{[2-(methylamino)phenyl]sulfanyl}-2-phenylpyridazin-3(2H)-one](/img/structure/B15212332.png)

